N-(4-ethoxybenzyl)acetamide
Overview
Description
N-(4-ethoxybenzyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to the benzyl moiety, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzyl)acetamide typically involves the reaction of 4-ethoxybenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
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Reaction with Acetic Anhydride
- 4-ethoxybenzylamine is reacted with acetic anhydride in an inert solvent like dichloromethane.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified by recrystallization or column chromatography.
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Reaction with Acetyl Chloride
- 4-ethoxybenzylamine is reacted with acetyl chloride in the presence of a base such as pyridine.
- The reaction is carried out at low temperatures to control the exothermic nature of the reaction.
- The product is isolated and purified using standard techniques.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of N-(4-ethoxybenzyl)amine.
Substitution: Formation of substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-ethoxybenzyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The ethoxy and acetamide groups play a crucial role in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)acetamide
- N-(4-chlorobenzyl)acetamide
- N-(4-methylbenzyl)acetamide
Uniqueness
N-(4-ethoxybenzyl)acetamide is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11-6-4-10(5-7-11)8-12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKWBOPRARQLFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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